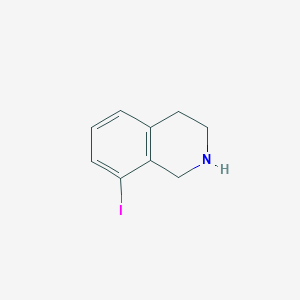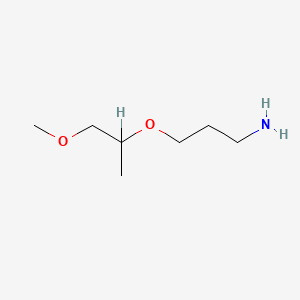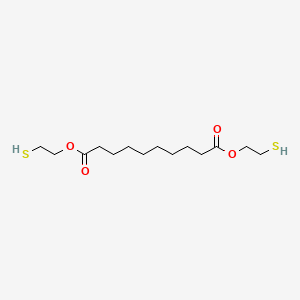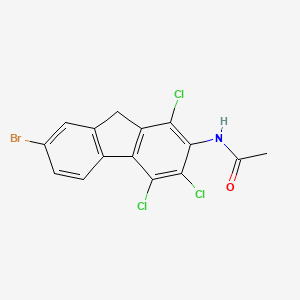
cis-6-(3,4-Dichlorobenzamido)-2-methyldecahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-6-(3,4-Dichlorobenzamido)-2-methyldecahydroisoquinoline: is a complex organic compound characterized by its unique structure, which includes a decahydroisoquinoline core substituted with a 3,4-dichlorobenzamido group and a methyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-6-(3,4-Dichlorobenzamido)-2-methyldecahydroisoquinoline typically involves multiple steps, starting with the preparation of the decahydroisoquinoline core This can be achieved through hydrogenation of isoquinoline derivatives under high pressure and temperature conditions
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of hydroxylated or carboxylated derivatives.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Substitution: The dichlorobenzamido group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as thiols, amines, or alkoxides under basic conditions.
Major Products:
Oxidation: Hydroxylated or carboxylated derivatives.
Reduction: Amine derivatives.
Substitution: Compounds with substituted nucleophiles in place of chlorine atoms.
Scientific Research Applications
Chemistry: The compound is studied for its potential as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.
Biology: In biological research, cis-6-(3,4-Dichlorobenzamido)-2-methyldecahydroisoquinoline is investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is explored for its potential therapeutic properties, including its ability to modulate biological pathways that are relevant to diseases such as cancer and neurological disorders.
Industry: In industrial applications, the compound may be used as an intermediate in the synthesis of more complex molecules or as a specialty chemical in various formulations.
Mechanism of Action
The mechanism of action of cis-6-(3,4-Dichlorobenzamido)-2-methyldecahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The 3,4-dichlorobenzamido group is believed to play a crucial role in binding to these targets, potentially inhibiting or modulating their activity. The decahydroisoquinoline core provides structural stability and may facilitate the compound’s ability to cross biological membranes.
Comparison with Similar Compounds
- cis-6-(3,4-Dichlorobenzamido)-2-methyloctahydroisoquinoline
- cis-6-(3,4-Dichlorobenzamido)-2-methylhexahydroisoquinoline
- cis-6-(3,4-Dichlorobenzamido)-2-methylcyclohexane
Uniqueness: cis-6-(3,4-Dichlorobenzamido)-2-methyldecahydroisoquinoline is unique due to its specific combination of a decahydroisoquinoline core and a 3,4-dichlorobenzamido group. This structure imparts distinct chemical and biological properties that are not observed in its similar compounds, making it a valuable subject of study in various scientific fields.
Properties
CAS No. |
57464-35-4 |
|---|---|
Molecular Formula |
C17H22Cl2N2O |
Molecular Weight |
341.3 g/mol |
IUPAC Name |
N-[(4aS,8aR)-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-6-yl]-3,4-dichlorobenzamide |
InChI |
InChI=1S/C17H22Cl2N2O/c1-21-7-6-11-8-14(4-2-13(11)10-21)20-17(22)12-3-5-15(18)16(19)9-12/h3,5,9,11,13-14H,2,4,6-8,10H2,1H3,(H,20,22)/t11-,13-,14?/m0/s1 |
InChI Key |
ATSKMBMRURKEBN-ULVQEXTCSA-N |
Isomeric SMILES |
CN1CC[C@H]2CC(CC[C@H]2C1)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
CN1CCC2CC(CCC2C1)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(Carbamoylamino)phenoxy]acetic acid](/img/structure/B13767101.png)
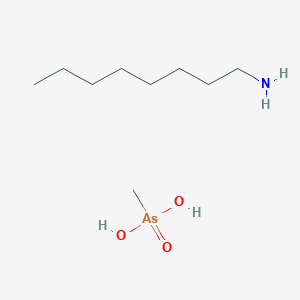

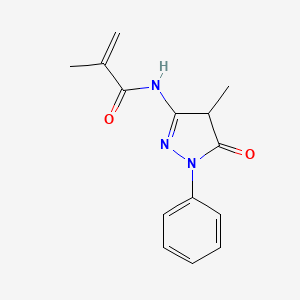
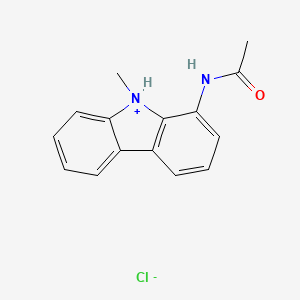
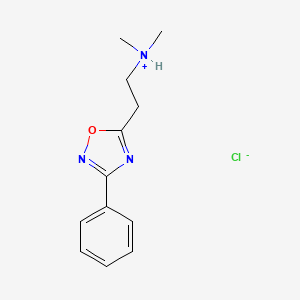

![(1S,2S,3S)-2-(2-hydroxyethyl)-3-[(2R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]-2-methylcyclopentan-1-ol](/img/structure/B13767135.png)

